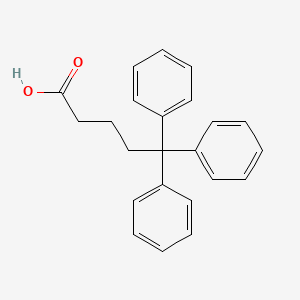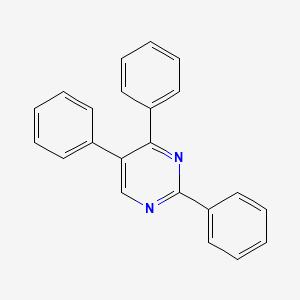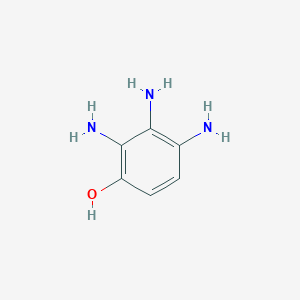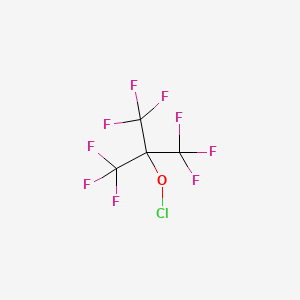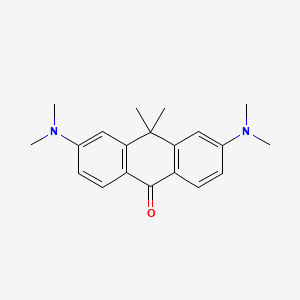
3,6-Bis(dimethylamino)-10,10-dimethylanthrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(dimethylamino)-10,10-dimethylanthrone is an organic compound known for its unique chemical structure and properties It is a derivative of anthrone, a tricyclic aromatic ketone, and features two dimethylamino groups at the 3 and 6 positions, as well as two methyl groups at the 10 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10,10-dimethylanthrone typically involves the introduction of dimethylamino groups to the anthrone core. One common method involves the reaction of anthrone with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(dimethylamino)-10,10-dimethylanthrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones.
Applications De Recherche Scientifique
3,6-Bis(dimethylamino)-10,10-dimethylanthrone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Bis(dimethylamino)-10,10-dimethylanthrone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and repair, leading to potential therapeutic effects in cancer treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Bis(dimethylamino)acridine: Known for its use in fluorescent dyes and biological staining.
3,6-Bis(dimethylamino)thioxanthene:
3,6-Bis(dimethylamino)phthalimide: Used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Uniqueness
3,6-Bis(dimethylamino)-10,10-dimethylanthrone stands out due to its specific substitution pattern and the presence of two methyl groups at the 10 position. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
32987-62-5 |
|---|---|
Formule moléculaire |
C20H24N2O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
3,6-bis(dimethylamino)-10,10-dimethylanthracen-9-one |
InChI |
InChI=1S/C20H24N2O/c1-20(2)17-11-13(21(3)4)7-9-15(17)19(23)16-10-8-14(22(5)6)12-18(16)20/h7-12H,1-6H3 |
Clé InChI |
KPLMBSBIAMWHNE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)N(C)C)C(=O)C3=C1C=C(C=C3)N(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


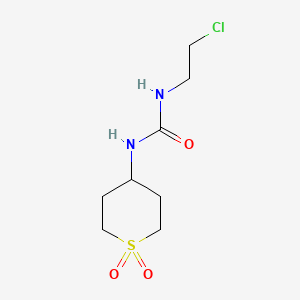
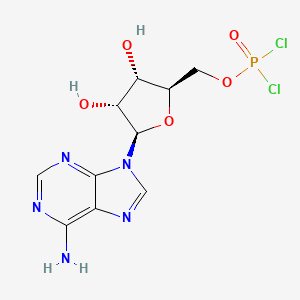
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)

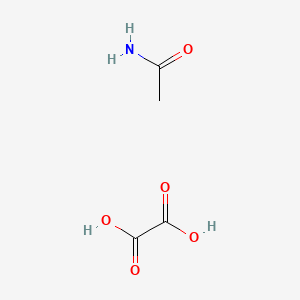
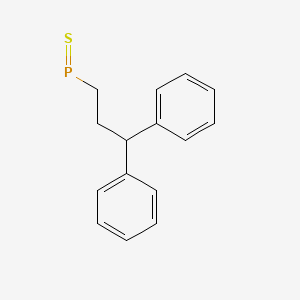
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)


